molecular formula C12H10BrN B3035092 3-Benzyl-5-bromopyridine CAS No. 301220-81-5

3-Benzyl-5-bromopyridine

Cat. No.: B3035092
CAS No.: 301220-81-5
M. Wt: 248.12 g/mol
InChI Key: YKFQWSDTFGYJKJ-UHFFFAOYSA-N
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Description

3-Benzyl-5-bromopyridine is an organic compound with the molecular formula C12H10BrN. It is a derivative of pyridine, where the hydrogen atoms at positions 3 and 5 are substituted with a benzyl group and a bromine atom, respectively.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Benzyl-5-bromopyridine can be synthesized through several methods, including:

    Suzuki–Miyaura Coupling: This method involves the coupling of 3-bromopyridine with benzylboronic acid in the presence of a palladium catalyst.

    Direct Bromination: Another method involves the direct bromination of 3-benzylpyridine using bromine or a brominating agent.

Industrial Production Methods

Industrial production of this compound often relies on scalable and cost-effective methods such as the Suzuki–Miyaura coupling due to its high yield and functional group tolerance. The use of continuous flow reactors can further enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Benzyl-5-bromopyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

    Nucleophilic Substitution: Substituted pyridine derivatives with various functional groups.

    Oxidation: Benzyl alcohol or benzaldehyde derivatives.

    Reduction: Piperidine derivatives.

Comparison with Similar Compounds

Properties

IUPAC Name

3-benzyl-5-bromopyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrN/c13-12-7-11(8-14-9-12)6-10-4-2-1-3-5-10/h1-5,7-9H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKFQWSDTFGYJKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=CC(=CN=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A dry flask under nitrogen was charged with zinc chloride (16 mL, 0.5 M in THF, 8 mmol), and a solution of phenylmagnesium chloride (4 mL, 2.0 M in THF, 8 mmol). The mixture was heated to 50° C. for 3 h then cooled to room temperature and transferred via cannula to a solution of 3,5-dibromopyridine (1.26 g, 5.3 mmol), copper iodide (61 mg, 0.32 mmol), and bis(diphenylphosphino)ferrocene palladium dichloride (218 mg, 0.27 mmol) in 15 mL THF. The resulting mixture was heated to 50° C. overnight. Sat'd ammonium chloride was added and the mixture was extracted with ethyl acetate. The organic portion was dried over sodium sulfate and concentrated. Flash chromatography (8/1 hexane/ethyl acetate) afforded 433 mg (33%) of the title compound. 1H NMR (400 MHz, CDCl3). δ4.02 (s, 2H), 7.18-7.4 (m, 8H), 7.65 (s, 1H).
Quantity
4 mL
Type
reactant
Reaction Step One
Quantity
1.26 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
15 mL
Type
reactant
Reaction Step Four
Quantity
16 mL
Type
catalyst
Reaction Step Five
Quantity
61 mg
Type
catalyst
Reaction Step Six
Quantity
218 mg
Type
catalyst
Reaction Step Seven
Yield
33%

Synthesis routes and methods II

Procedure details

Benzylmagnesium bromide (1.0 M in THF, 20 mL, 20 mmol) was added to a solution of zinc chloride (2.73 g, 20 mmol) in THF (20 mL) and the reaction was heated to 50° C. for 2.5 hours. The solution was then added by canula to a solution of 3,5-dibromo-pyridine (3.07 g, 13 mmol), copper(I) iodide (0.0148 g, 0.78 mmol), and (1,1′-bis(diphenylphosphino)ferrocene)-dichloropalladium(II) (0.048 g, 0.65 mmol) in THF (20 mL). The reaction was heated to 50° C. for 48 hours then quenched with H2O, submitted to standard aqueous workup, and purified via silica gel chromatography (0-50% EtOAc in hexanes) to give the title compound.
Name
Benzylmagnesium bromide
Quantity
20 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
2.73 g
Type
catalyst
Reaction Step One
Quantity
3.07 g
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two
Name
copper(I) iodide
Quantity
0.0148 g
Type
catalyst
Reaction Step Two
Quantity
0.048 g
Type
catalyst
Reaction Step Two

Synthesis routes and methods III

Procedure details

To a solution of 3,5-dibromopyridine (XXXIV) (1.03 g, 4.36 mmol) in THF (7 mL) under argon was added CuI (50 mg, 0.26 mmol) and PdCl2(dppf)2 (178 mg, 0.22 mmol). Benzylzinc(II) bromide (XXXV) (0.5M in THF) (13.09 mL, 6.55 mmol) was slowly added by syringe. The reaction was heated at 50° C. over the weekend. The reaction was quenched with water and extracted with EtOAc. The EtOAc was separated, washed with water, brine, dried over MgSO4 and concentrated under vacuum. The residue was purified on a silica gel column (100% hexanes 5:95 EtOAc:hexanes) to afford 3-benzyl-5-bromopyridine (XXXVI) (0.614 g, 2.47 mmol, 57% yield) as a light brown oil. 1H NMR (DMSO-d6) δ ppm 3.98 (s, 2H), 7.19-7.23 (m, 1H), 7.27-7.32 (m, 4H), 7.92-7.93 (m, 1H), 8.51 (d, J=2 Hz, 1H), 8.54 (d, J=3 Hz, 1H); ESIMS found for C12H10BrN m/z 248 (M+H).
Quantity
1.03 g
Type
reactant
Reaction Step One
Name
Quantity
7 mL
Type
solvent
Reaction Step One
Name
CuI
Quantity
50 mg
Type
catalyst
Reaction Step One
Quantity
178 mg
Type
catalyst
Reaction Step One
Name
Benzylzinc(II) bromide
Quantity
13.09 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

A dry flask under nitrogen was charged with zinc chloride (16 mL, 0.5 M in THF, 8 mmol), and a solution of phenylmagnesium chloride (4 mL, 2.0 M in THF, 8 mmol). The mixture was heated to 50° C. for 3h then cooled to room temperature and transferred via cannula to a solution of 3,5-dibromopyridine (1.26 g, 5.3 mmol), copper iodide (61 mg, 0.32 mmol), and bis(diphenylphosphino)ferrocene palladium dichloride (218 mg, 0.27 mmol) in 15 mL THF. The resulting mixture was heated to 50° C. overnight. Sat′d ammonium chloride was added and the mixture was extracted with ethyl acetate. The organic portion was dried over sodium sulfate and concentrated. Flash chromatography (8/1 hexane/ethyl acetate) afforded 433 mg (33%) of the title compound. 1H NMR (400 MHz, CDCl3). δ 4.02 (s, 2H), 7.18-7.4 (m, 8H), 7.65 (s, 1H).
Quantity
4 mL
Type
reactant
Reaction Step One
[Compound]
Name
3h
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1.26 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
15 mL
Type
reactant
Reaction Step Five
Quantity
16 mL
Type
catalyst
Reaction Step Six
Quantity
61 mg
Type
catalyst
Reaction Step Seven
Quantity
218 mg
Type
catalyst
Reaction Step Eight
Yield
33%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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